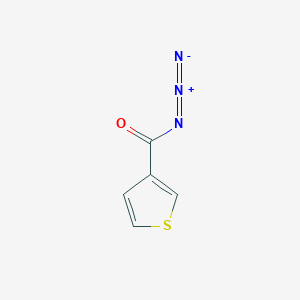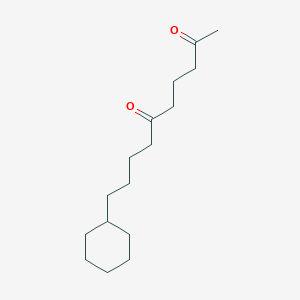
10-Cyclohexyldecane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Cyclohexyldecane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to a decane backbone with two ketone functionalities at the 2nd and 6th positions. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclohexyldecane-2,6-dione can be achieved through various synthetic routes. One common method involves the use of cyclohexanone and decane-2,6-dione as starting materials. The reaction typically proceeds via aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
10-Cyclohexyldecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-Cyclohexyldecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Cyclohexyldecane-2,6-dione involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The ketone groups in the molecule can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products. The pathways involved include the activation of carbonyl groups and subsequent transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler cycloalkane with a single ketone group.
Decane-2,6-dione: A linear dione with ketone groups at the 2nd and 6th positions.
Cyclohexylacetone: A compound with a cyclohexyl group attached to an acetone backbone.
Uniqueness
10-Cyclohexyldecane-2,6-dione is unique due to its combination of a cyclohexyl group and a decane backbone with two ketone functionalities. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
60439-26-1 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
10-cyclohexyldecane-2,6-dione |
InChI |
InChI=1S/C16H28O2/c1-14(17)8-7-13-16(18)12-6-5-11-15-9-3-2-4-10-15/h15H,2-13H2,1H3 |
Clé InChI |
IMUXUOCKGCZEQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(=O)CCCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


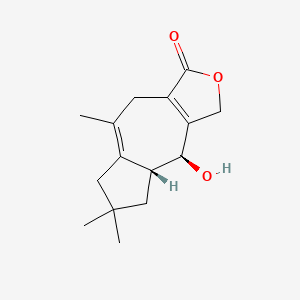
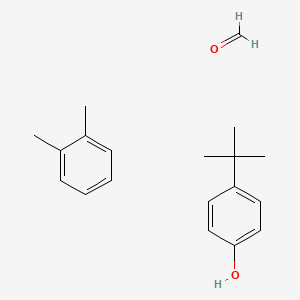
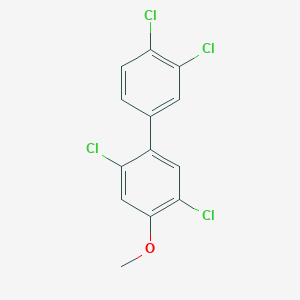
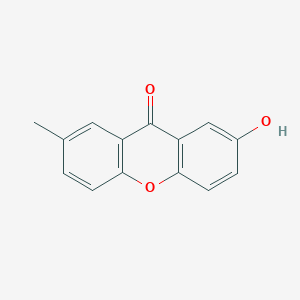
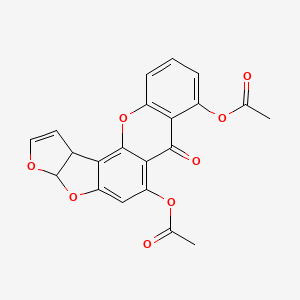
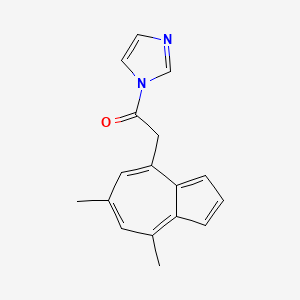
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
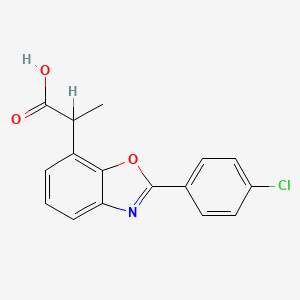
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

